molecular formula C17H18FN3O4S B3133289 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 385380-87-0

1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B3133289
CAS No.: 385380-87-0
M. Wt: 379.4 g/mol
InChI Key: QHQRGYZFXGGXOH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound with a complex structure that includes a piperazine ring, a fluorine atom, a nitro group, and a methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core The fluorination and nitration steps are crucial to introduce the fluorine and nitro groups, respectively

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different compound.

  • Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Nitroso derivatives from oxidation reactions.

  • Amine derivatives from reduction reactions.

  • Various fluorinated derivatives from substitution reactions.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific biological system it interacts with.

Comparison with Similar Compounds

  • 1-(2-Fluoro-4-nitrophenyl)piperazine

  • 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

  • 1-(2-Fluoro-4-nitrophenyl)pyridine

Uniqueness: 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific structural features, such as the presence of the sulfonyl group, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-13-2-5-15(6-3-13)26(24,25)20-10-8-19(9-11-20)17-7-4-14(21(22)23)12-16(17)18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQRGYZFXGGXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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